2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)-
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Overview
Description
2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- typically involves multi-step organic reactions. One common method might include:
Formation of Benzofuran Core: Starting with a suitable precursor, such as salicylaldehyde, which undergoes cyclization to form the benzofuran ring.
Introduction of Bromophenyl Group: A bromination reaction can be employed to introduce the bromophenyl group at the desired position.
Addition of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming benzofuran ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, especially at the bromophenyl group, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranmethanol: Lacks the bromophenyl and phenylmethyl groups, making it less complex.
4-Bromobenzyl Alcohol: Contains the bromophenyl group but lacks the benzofuran core.
Benzyl Alcohol: Contains the phenylmethyl group but lacks the benzofuran core.
Uniqueness
2-Benzofuranmethanol, alpha-(4-bromophenyl)-alpha-(phenylmethyl)- is unique due to the combination of the benzofuran core with both bromophenyl and phenylmethyl groups. This structural complexity can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
89998-95-8 |
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Molecular Formula |
C22H17BrO2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-1-(4-bromophenyl)-2-phenylethanol |
InChI |
InChI=1S/C22H17BrO2/c23-19-12-10-18(11-13-19)22(24,15-16-6-2-1-3-7-16)21-14-17-8-4-5-9-20(17)25-21/h1-14,24H,15H2 |
InChI Key |
OYTXUNUMOOWQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)(C3=CC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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